molecular formula C7H8N2O B6153114 4,6-dimethylpyrimidine-5-carbaldehyde CAS No. 1369345-87-8

4,6-dimethylpyrimidine-5-carbaldehyde

Cat. No.: B6153114
CAS No.: 1369345-87-8
M. Wt: 136.2
InChI Key:
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Description

4,6-Dimethylpyrimidine-5-carbaldehyde is a heterocyclic organic compound containing a pyrimidine ring substituted with a formyl group at the 5-position and two methyl groups at the 4- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethylpyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with an appropriate nucleophile, followed by formylation. Another method includes the use of 2-amino-4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the formyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: 4,6-Dimethylpyrimidine-5-carboxylic acid

    Reduction: 4,6-Dimethylpyrimidine-5-methanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4,6-dimethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group at the 5-position can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbaldehyde
  • 4,6-Dimethoxypyrimidine-5-carbaldehyde
  • 4,6-Dimethylpyrimidine

Uniqueness

4,6-Dimethylpyrimidine-5-carbaldehyde is unique due to the presence of both methyl groups at the 4- and 6-positions and a formyl group at the 5-position. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,6-dimethylpyrimidine-5-carbaldehyde can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4,6-trimethylpyrimidine", "potassium permanganate", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetaldehyde" ], "Reaction": [ "Step 1: Oxidation of 2,4,6-trimethylpyrimidine with potassium permanganate and sodium hydroxide to form 4,6-dimethylpyrimidine-2,5-dicarboxylic acid", "Step 2: Decarboxylation of 4,6-dimethylpyrimidine-2,5-dicarboxylic acid with acetic acid to form 4,6-dimethylpyrimidine-5-carboxaldehyde", "Step 3: Reduction of 4,6-dimethylpyrimidine-5-carboxaldehyde with sodium borohydride and acetaldehyde to form 4,6-dimethylpyrimidine-5-carbaldehyde" ] }

CAS No.

1369345-87-8

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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